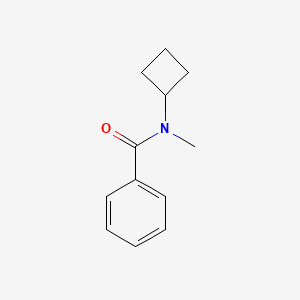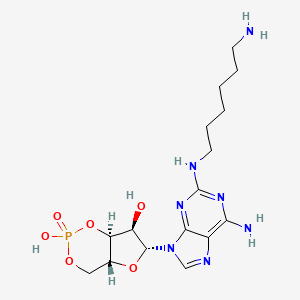
2-AHA-cAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminohexylamino)adenosine-3’,5’-cyclic monophosphate, commonly known as 2-AHA-cAMP, is an analogue of the natural signal molecule cyclic adenosine monophosphate (cAMP). This compound is characterized by the replacement of a hydrogen atom in position 2 of the nucleobase with an aminohexylamino group. This compound is known for its role as an activator of cAMP-dependent protein kinase, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AHA-cAMP involves the modification of the natural cAMP moleculeThis is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as chromatography to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-AHA-cAMP undergoes various chemical reactions, including:
Oxidation: The aminohexylamino group can be oxidized under specific conditions.
Substitution: The aminohexylamino group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminohexylamino group can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-AHA-cAMP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying cAMP-dependent protein kinases and other cAMP-responsive proteins.
Biology: Employed in affinity chromatography for the purification of cAMP-binding proteins.
Medicine: Investigated for its potential therapeutic applications due to its ability to modulate cAMP-dependent signaling pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
2-AHA-cAMP exerts its effects by activating cAMP-dependent protein kinases. The aminohexylamino group allows for the selective binding of the compound to the active site of the kinase, leading to the activation of downstream signaling pathways. This activation results in the phosphorylation of target proteins, which in turn modulates various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sp-2-AHA-cAMPS: A phosphorothioate analogue of 2-AHA-cAMP with similar properties but enhanced stability against phosphodiesterases.
Rp-2-AHA-cAMPS: Another phosphorothioate analogue with antagonist properties, used for studying cAMP-dependent signaling pathways.
Uniqueness
This compound is unique due to its specific modification at position 2 of the nucleobase, which allows for selective activation of cAMP-dependent protein kinases. This selective activation makes it a valuable tool for studying the intricate details of cAMP-dependent signaling pathways and for developing targeted therapeutic strategies .
Eigenschaften
Molekularformel |
C16H26N7O6P |
|---|---|
Molekulargewicht |
443.40 g/mol |
IUPAC-Name |
(4aR,6R,7R,7aS)-6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
RGMLRJHDNMCVGX-SDBHATRESA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


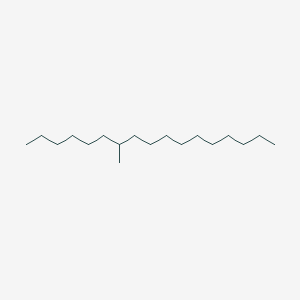

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)


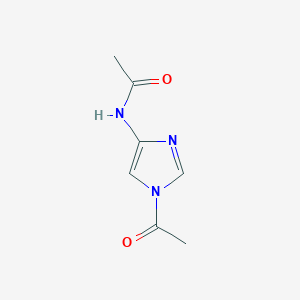

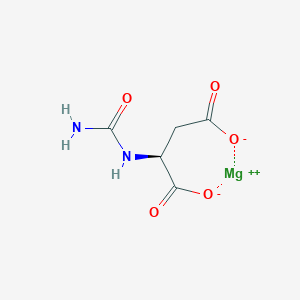
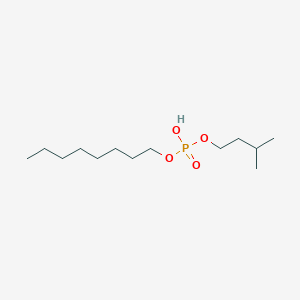

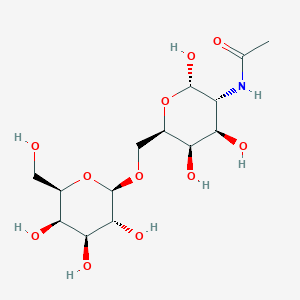
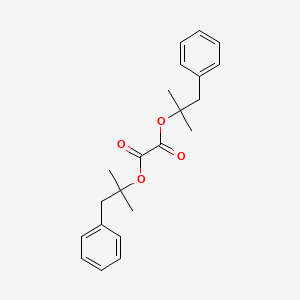
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
